An In-depth Technical Guide to the Basic Properties of 2,2-Dimethylpiperidin-4-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2,2-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-Dimethylpiperidin-4-one hydrochloride. The information is intended to support research, development, and manufacturing activities involving this compound. Due to the limited availability of specific experimental data for this molecule, this guide combines available information with established theoretical principles and standard experimental methodologies for analogous compounds.
Chemical Identity and Structure
2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic organic compound. The core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. This core is modified with two methyl groups at the C2 position and a ketone group at the C4 position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion, which generally enhances the compound's stability and aqueous solubility compared to its free base form.
This compound serves as a valuable intermediate in organic synthesis. It is particularly utilized in the development of pharmaceuticals, with applications in creating active pharmaceutical ingredients (APIs) for neurological disorders, as well as in the synthesis of agrochemicals like pesticides and herbicides.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride |
| CAS Number | 1303968-37-7 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Canonical SMILES | CC1(CC(=O)CCN1)C.Cl |
Physicochemical Properties
Quantitative experimental data for 2,2-Dimethylpiperidin-4-one hydrochloride are not widely published. The following table summarizes the available information and provides estimates for key properties.
Table 2: Physicochemical Data Summary
| Property | Value/Information |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not reported. A general procedure for determination is provided in Section 4.1. |
| Solubility | Not reported. Expected to be soluble in water and polar organic solvents like methanol and ethanol. A general procedure for determination is provided in Section 4.2. |
| pKa | Not reported. The pKa of the protonated piperidine nitrogen is expected to be in the range of 8-10. A general procedure for determination is provided in Section 4.3. |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Spectroscopic Data
| ¹H NMR (Proton NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Methyl Protons (C2-CH₃) | ~1.3 - 1.5 | Singlet | 6H | Two equivalent methyl groups on the same carbon. |
| Methylene Protons (C3-CH₂) | ~2.5 - 2.7 | Singlet or narrow multiplet | 2H | Adjacent to a carbonyl group and a quaternary carbon. |
| Methylene Protons (C5-CH₂) | ~2.8 - 3.0 | Triplet | 2H | Adjacent to a carbonyl group and a methylene group. |
| Methylene Protons (C6-CH₂) | ~3.2 - 3.4 | Triplet | 2H | Adjacent to the protonated nitrogen. |
| Amine Proton (N-H) | ~9.0 - 10.0 | Broad Singlet | 2H | Protonated amine (NH₂⁺), may exchange with D₂O. |
| ¹³C NMR (Carbon NMR) | Predicted Chemical Shift (ppm) | Notes | ||
| Carbonyl Carbon (C4) | ~205 - 210 | Ketone carbon. | ||
| Quaternary Carbon (C2) | ~55 - 60 | Carbon with two methyl groups. | ||
| Methylene Carbon (C6) | ~45 - 50 | Adjacent to the protonated nitrogen. | ||
| Methylene Carbon (C5) | ~40 - 45 | Adjacent to the carbonyl group. | ||
| Methylene Carbon (C3) | ~50 - 55 | Adjacent to the carbonyl group. | ||
| Methyl Carbons (C2-CH₃) | ~25 - 30 | Two equivalent methyl carbons. |
Experimental Protocols
This section details standard methodologies for determining the key physicochemical properties outlined above.
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][2]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 2,2-Dimethylpiperidin-4-one hydrochloride is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[3]
-
Completion: The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range.[3]
-
Reporting: The melting point is reported as a range. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.[2]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of 2,2-Dimethylpiperidin-4-one hydrochloride is added to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
The pKa of the conjugate acid of the piperidine nitrogen can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A precise amount of 2,2-Dimethylpiperidin-4-one hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Synthesis Pathway
While specific industrial synthesis routes are proprietary, a plausible and common method for preparing 4-piperidone structures is via a double Mannich condensation reaction. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Caption: Plausible Synthesis Pathway.
Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for 2,2-Dimethylpiperidin-4-one hydrochloride. The following information is based on data for structurally related piperidone hydrochloride compounds and should be used as a general guideline.[1] A substance-specific risk assessment should always be conducted before handling.
Table 4: General Safety and Handling Information
| Category | Recommendation |
| Hazard Identification | May cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). May form combustible dust concentrations in air.[1] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Handle in accordance with good industrial hygiene and safety practices.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. If dust generation is likely, use a NIOSH-approved respirator. |
| First Aid Measures | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1]Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1] |
| Fire-Fighting Measures | Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. Fine dust dispersed in air may be explosive. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1] |
| Storage & Incompatibilities | Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] |
Logical Relationships
The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. The hydrochloride salt form is typically preferred in pharmaceutical development for its improved solubility and stability.
Caption: Acid-Base Relationship Diagram.
